molecular formula C14H12N2 B13681066 5-Methyl-2-(1-naphthyl)imidazole

5-Methyl-2-(1-naphthyl)imidazole

Cat. No.: B13681066
M. Wt: 208.26 g/mol
InChI Key: HCZRILADXHYHAP-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(1-naphthyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products:

Scientific Research Applications

5-Methyl-2-(1-naphthyl)imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(1-naphthyl)imidazole is unique due to the presence of both a methyl and a naphthyl group, which confer distinct electronic and steric properties. These substitutions enhance its potential interactions with biological targets and its utility in various applications .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-methyl-2-naphthalen-1-yl-1H-imidazole

InChI

InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16)

InChI Key

HCZRILADXHYHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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